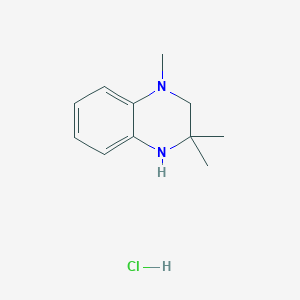
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound with the molecular formula C11H17ClN2. It is a derivative of tetrahydroquinoxaline, characterized by the presence of three methyl groups and a hydrochloride salt. This compound is primarily used in research settings and has various applications in chemistry and biology.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of N,N-dimethyl-1,2-phenylenediamine with acetone in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the final product in its pure form.
化学反応の分析
Types of Reactions
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline derivatives.
Reduction: It can be reduced to form tetrahydroquinoxaline derivatives.
Substitution: The methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoxaline derivatives, while reduction can produce various tetrahydroquinoxaline derivatives.
科学的研究の応用
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug synthesis.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use.
類似化合物との比較
Similar Compounds
1,2,3,4-Tetrahydroquinoxaline: A parent compound with similar structural features but lacking the methyl groups.
1,3,3-Trimethyl-1,2,3,4-tetrahydroisoquinoline hydrochloride: A closely related compound with a different ring structure.
Uniqueness
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt. These features confer distinct chemical and biological properties, making it valuable for various research applications.
生物活性
1,3,3-Trimethyl-1,2,3,4-tetrahydroquinoxaline hydrochloride is a chemical compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H17ClN2
- Molecular Weight : 212.72 g/mol
- IUPAC Name : 2,2,4-trimethyl-1,3-dihydroquinoxaline; hydrochloride
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The compound can modulate the activity of enzymes and receptors involved in critical physiological processes. Specific mechanisms include:
- Inhibition of NF-κB : Research indicates that derivatives of tetrahydroquinoxaline exhibit potent inhibition of LPS-induced NF-κB transcriptional activity, which is crucial in inflammatory responses.
- Cytotoxic Effects : In vitro studies have shown that certain derivatives can induce cytotoxicity in human cancer cell lines.
Biological Activities
The compound has been studied for several biological activities:
- Anti-inflammatory Activity : The ability to inhibit NF-κB suggests potential applications in treating inflammatory conditions.
- Anticancer Properties : Various studies have highlighted its cytotoxic effects against multiple human cancer cell lines such as NCI-H23 and MDA-MB-231.
- Neuroprotective Effects : Some research indicates potential neuroprotective properties, although this area requires further exploration.
Table 1: Summary of Biological Activities
Notable Research
- A study identified 1,2,3,4-tetrahydroquinolines as the most potent inhibitors of NF-κB transcriptional activity. Among synthesized derivatives, one showed a 53-fold increase in potency compared to a reference compound against human cancer cell lines.
- Another investigation into the compound's derivatives demonstrated significant cytotoxicity across various cancer cell lines (NCI-H23, ACHN), indicating the potential for therapeutic development.
特性
IUPAC Name |
2,2,4-trimethyl-1,3-dihydroquinoxaline;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.ClH/c1-11(2)8-13(3)10-7-5-4-6-9(10)12-11;/h4-7,12H,8H2,1-3H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQJANNRLRAFIFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C2=CC=CC=C2N1)C)C.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













